molecular formula C9H7NO2S B13011599 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole

6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole

Katalognummer: B13011599
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: LHKKSRONPVLRRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both oxygen and sulfur atoms, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole typically involves a multistep process starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s good solubility in organic solvents suggests that it can be produced and processed using standard organic synthesis techniques .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the sulfur and nitrogen atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols.

Wirkmechanismus

The mechanism by which 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole exerts its effects is not fully understood. its interactions with molecular targets likely involve the sulfur and nitrogen atoms, which can participate in various chemical reactions. These interactions may affect molecular pathways related to electron transfer and redox processes .

Vergleich Mit ähnlichen Verbindungen

6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole can be compared to other heterocyclic compounds such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties that are advantageous in various applications .

Eigenschaften

Molekularformel

C9H7NO2S

Molekulargewicht

193.22 g/mol

IUPAC-Name

6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole

InChI

InChI=1S/C9H7NO2S/c1-2-12-8-4-9-6(10-5-13-9)3-7(8)11-1/h3-5H,1-2H2

InChI-Schlüssel

LHKKSRONPVLRRK-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=C3C(=C2)SC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.